(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine and a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of biologically active compounds. The systematic name reflects its structural components, including a pyridine ring and a pyrazole ring, both of which contribute to its reactivity and interaction with biological targets.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLDpharm, which provide detailed specifications regarding its purity, molecular weight, and other relevant data. The compound's Chemical Abstracts Service number is 1188405-87-9, which can be used to identify it in chemical databases.
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid falls under the classification of organoboron compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis and medicinal chemistry.
The synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent oxidation or hydrolysis. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly employed to monitor the reaction progress and purity.
The molecular structure of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid can be represented by its chemical formula . The structure features:
Key structural data includes:
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid participates in various chemical reactions:
The efficiency of these reactions often depends on factors such as catalyst choice, solvent system, and reaction temperature. For example, palladium catalysts are commonly used in Suzuki reactions involving boronic acids.
In biological contexts, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid may act as an inhibitor for specific enzymes or receptors due to its ability to form reversible covalent bonds with hydroxyl-containing biomolecules. This mechanism is crucial in drug design, where selective inhibition can lead to therapeutic effects.
Research indicates that boronic acids can selectively bind to certain biological targets, influencing pathways related to cancer progression and metabolic disorders.
Common physical properties include:
Chemical properties include:
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid finds applications primarily in:
The assembly of the N-pyridin-2-yl pyrazole core necessitates precise regiocontrol during heterocycle formation and subsequent functionalization. Two principal strategies dominate:
Cyclocondensation Approaches: Early routes employed hydrazine derivatives reacting with 1,3-dicarbonyl precursors. However, modern methodologies favor palladium-catalyzed Suzuki-Miyaura cross-coupling for constructing the biaryl-like linkage between pre-formed pyrazole and pyridine units. A prevalent route involves coupling 4-borono-1H-pyrazole pinacol ester with 2-halopyridines (e.g., 2-bromopyridine or 2-chloropyridine). This method circumvents the regioselectivity challenges inherent in direct pyrazole synthesis when a complex substituent like pyridin-2-yl is required at N1. Key catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂, with cesium carbonate or potassium phosphate bases in toluene/water or dioxane/water mixtures at 80-100°C, achieving yields of 65-85% for the protected boronic ester precursor [1] [3].
Regioselective N-Alkylation: An alternative pathway involves the regioselective N1-alkylation of 4-halopyrazoles (or their boronic ester equivalents) with 2-halopyridines. This demands careful optimization due to potential competition from N2-alkylation. Sterically hindered bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (DMF, acetonitrile) at elevated temperatures (60-100°C) favor N1-regioselectivity, crucial for ensuring the correct connectivity. Subsequent functionalization or borylation then targets the pyrazole C4 position [1] [4].
Table 1: Transition-Metal Catalyzed Routes to Core Intermediates
| Starting Materials | Catalyst System | Conditions | Key Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 4-(PinB)-1H-Pyrazole + 2-BrPy | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene/H₂O, 85°C, 12h | 1-(Pyridin-2-yl)-1H-pyrazol-4-yl pinacol ester | 75-85 | [1] |
| 4-Iodo-1H-Pyrazole + 2-ClPy | CuI, Phenanthroline, K₃PO₄ | DMSO, 100°C, 24h | 1-(Pyridin-2-yl)-1H-pyrazol-4-yl iodide | 60-70 | [1] |
| 4-BPin-1H-Pyrazole + 2-Iodopyridine | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 8h | 1-(Pyridin-2-yl)-1H-pyrazol-4-yl pinacol ester | 65-75 | [4] |
Direct introduction of the boronic acid group at the pyrazole C4 position is efficiently achieved via Miyaura borylation. This palladium-catalyzed reaction employs bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron (B₂neop₂) with halogenated precursors:
Substrate Scope and Optimization: The reaction exhibits high efficiency with 4-iodo-1-(pyridin-2-yl)-1H-pyrazole, followed by 4-bromo derivatives. 4-Chloro analogues require specialized catalysts due to sluggish oxidative addition. Optimized conditions utilize Pd(dppf)Cl₂ or XPhos Pd G3 catalysts with KOAc as a mild base in anhydrous dioxane or THF at 80-90°C. The acetate base facilitates the formation of the active palladium alkoxide complex, promoting transmetalation with the diboron reagent. Yields for the pinacol ester typically range from 70% to 90% [1] [6]. Crucially, the N1-pyridin-2-yl group enhances reactivity compared to alkyl-substituted pyrazoles, likely due to weak coordination stabilizing the palladium center during catalysis [3].
Protecting Group Considerations: While pinacol esters offer excellent stability and crystallinity, neopentyl glycol (neop) esters demonstrate superior stability against protodeboronation during subsequent storage and handling. The bulkier neopentyl group provides greater steric protection around the boron atom. Conversion of the ester to the free boronic acid is achieved via transesterification hydrolysis using acidic conditions (e.g., 1M HCl in THF/water) or boronic acid precipitation by treating the ester with an aminomethyl polystyrene resin under anhydrous conditions, minimizing acid-induced deboronation [1] [6].
Table 2: Miyaura Borylation Optimization for Pyrazole-4-Boronates
| Halide Precursor | Catalyst | Diboron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 4-Iodo-1-(Pyridin-2-yl)-1H-Pyrazole | Pd(dppf)Cl₂ | B₂pin₂ | KOAc | Dioxane | 80 | 6 | 92 | [1] |
| 4-Bromo-1-(Pyridin-2-yl)-1H-Pyrazole | PdCl₂(dppf) | B₂pin₂ | KOAc | DMF | 90 | 12 | 85 | [1] |
| 4-Bromo-1-(Pyridin-2-yl)-1H-Pyrazole | XPhos Pd G3 | B₂neop₂ | KOAc | THF | 80 | 8 | 88 (neop ester) | [6] |
| 4-Chloro-1-(Pyridin-2-yl)-1H-Pyrazole | RuPhos Pd G3, SPhos | B₂pin₂ | KOAc | Dioxane | 100 | 24 | 65 | [1] |
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is primarily valued as a nucleophilic coupling partner in Suzuki-Miyaura (SM) reactions. Its performance is profoundly influenced by ligand choice on palladium:
Mechanistic Role of Ligands: Transmetalation, the rate-determining step in many SM couplings involving arylboronic acids, proceeds via Lewis base-assisted (LBA) or boronate pathways. The pyridyl nitrogen can weakly coordinate to palladium, forming a transient chelated palladacycle. While potentially stabilizing, this chelation can also inhibit transmetalation if the ligand sphere is overly congested. Bulky, electron-rich monophosphines (e.g., SPhos, XPhos, RuPhos) are highly effective. They accelerate reductive elimination and facilitate the dissociation of the boronate-Pd complex, preventing catalyst deactivation by the chelating N-donor. Bidentate ligands like dppf also perform well, offering stability while maintaining sufficient lability for transmetalation [3] [6].
Optimization for Challenging Couplings: Electron-deficient aryl halides and heteroaryl chlorides pose significant coupling challenges. Ligands enabling Pd(0)/Pd(II) redox cycling at low catalyst loadings (<0.5 mol%) are critical. BrettPhos and tBuBrettPhos ligands enable couplings with deactivated aryl chlorides at room temperature. For the target boronic acid, ligands preventing proto-deboronation during prolonged reactions are essential. Adding molecular sieves (3Å) to sequester water generated during the reaction significantly improves yields with moisture-sensitive partners [6].
Table 3: Ligand Effects in Model Suzuki-Miyaura Couplings with (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid
| Electrophile | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 4-Bromonitrobenzene | SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 95 | [6] |
| 2-Chloropyridine | XPhos | Pd₂(dba)₃ | CsF | THF | 60 | 82 | [3] |
| 4-Chloroanisole | tBuBrettPhos | Pd(OAc)₂ | K₃PO₄ | tBuOH | RT | 78 | [6] |
| 5-Bromopyrimidine | dppf | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 70 | [3] |
| 2-Bromothiophene | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 68 | [3] |
The inherent instability of the boronic acid functionality necessitates specialized handling and purification protocols:
Degradation Pathways: The compound is susceptible to protodeboronation under acidic or basic aqueous conditions, dehydration to the corresponding boroxine (cyclic anhydride trimer), and oxidative hydroxylation. Crucially, the presence of the pyridyl nitrogen introduces an additional complication: under basic conditions, it can facilitate disproportionation reactions involving arylboronic acids. This reaction, potentially catalyzed by the [N,O]-bidentate character of the enolized pyrazolone tautomer, can lead to the formation of undesired diarylborinic acid derivatives and boroxines [7]. This emphasizes the need for strictly controlled pH during workup.
Purification Techniques: Standard silica gel chromatography is generally avoided due to the acidic surface promoting protodeboronation and irreversible adsorption. Preferred methods include:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6